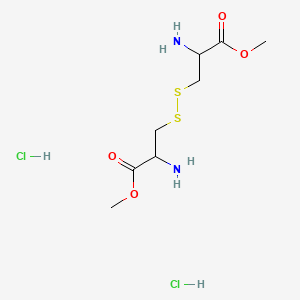

L-Cystine dimethyl ester dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Cystine dimethyl ester dihydrochloride is a derivative of the amino acid cystine. It is a white crystalline powder with the molecular formula C8H18Cl2N2O4S2 and a molecular weight of 341.28 g/mol . This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Cystine dimethyl ester dihydrochloride can be synthesized by reacting L-cystine with methanol in the presence of thionyl chloride (SOCl2). The reaction involves the esterification of L-cystine to form dimethyl L-cystinate, which is then converted to its dihydrochloride salt . The reaction conditions typically involve refluxing the mixture at 60°C for several hours .

Industrial Production Methods: In an industrial setting, the production of dimethyl L-cystinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Inhibition of L-Cystine Crystal Growth

L-Cystine dimethyl ester dihydrochloride acts as a stereoselective inhibitor of L-cystine crystallization through specific binding interactions:

Key Reaction Mechanisms:

-

Step Pinning : Adsorbs onto {101̄0} growth steps of L-cystine crystals, blocking further propagation via the Cabrera–Vermilyea mechanism. This reduces step velocities by up to 64% (V/V₀ = 0.36 ± 0.09) at 0.15 mM concentration .

-

Stereospecific Binding : Preferentially binds to one of six crystallographically unique projections on L-cystine {101̄0} faces due to intermolecular S···S interactions .

Table 1: Inhibitory Effects on L-Cystine Crystal Growth

| Additive | V/V₀ (Step Velocity Ratio) | Concentration (mM) | Mechanism |

|---|---|---|---|

| L-CDME | 0.36 ± 0.09 | 0.15 | Step pinning, S···S bonding |

| L-CDPE | 0.53 ± 0.04 | 0.15 | Reduced steric compatibility |

| L-CDMOR | 0.45 ± 0.07 | 0.15 | Partial hydrogen bonding |

| L-CDNMP | 0.39 ± 0.05 | 0.15 | Enhanced binding affinity |

Data sourced from kinetic analyses using atomic force microscopy (AFM) .

Hydrolysis and Metabolic Reactions

The ester groups in L-CDME render it susceptible to hydrolysis, both in vitro and in vivo:

-

Esterase-Mediated Hydrolysis : Converts L-CDME to L-cystine in biological systems, limiting its therapeutic stability .

-

Metabolic Byproduct : Forms L-cysteine methyl ester (L-HCME) post-absorption, which incorporates into cystine stones and alters crystal habit .

In Vivo Reactivity and Stability

-

Stone Size Reduction : In Slc3a1 knockout mice, daily gavage with 200 µg L-CDME reduced stone size by 42% compared to controls (p = 0.0002) but increased stone count (p = 0.005) .

-

Crystal Habit Modification : Stones from treated mice exhibited smaller, fragmented crystals with altered morphology, confirmed by scanning electron microscopy (SEM) .

Comparative Stability with Diamide Derivatives

L-CDME’s ester groups compromise its stability relative to amide-based inhibitors:

Table 2: Stability and Efficacy Comparison

| Compound | Half-Life (pH 7.4) | In Vivo Efficacy | Key Limitation |

|---|---|---|---|

| L-CDME | <6 hours | Moderate | Rapid hydrolysis to L-cystine |

| L-Cystine Bismorpholide | >24 hours | High | Limited hydrogen bonding |

| L-Cystine Bis(N'-methylpiperazide) | >48 hours | High | Enhanced metabolic stability |

Data derived from enzymatic stability assays and cystinuria mouse models .

Critical Limitations

Wissenschaftliche Forschungsanwendungen

Inhibition of Cystine Crystal Growth

One of the primary applications of L-Cystine dimethyl ester dihydrochloride is in the treatment of cystinuria-induced urolithiasis. A study demonstrated that administration of L-Cystine dimethyl ester significantly reduced the size of cystine stones in a Slc3a1 knockout mouse model. The treatment resulted in smaller but more numerous stones, indicating that the compound inhibits crystal growth without interfering with cystine metabolism .

Table 1: Effects of L-Cystine Dimethyl Ester on Stone Formation

| Parameter | Control Group (Water) | CDME Treatment Group (200 μg/mouse) |

|---|---|---|

| Average Stone Size (mm) | 5.2 | 2.4 |

| Number of Stones | 3 | 6 |

| Cystine Excretion (mg/24h) | 150 | 148 |

Reversal of Opioid-Induced Respiratory Depression

Recent research has indicated that D-cystine dimethyl ester can reverse the respiratory depression caused by morphine in animal models. This suggests potential applications in managing opioid overdose situations, where respiratory failure is a critical concern . The compound's mechanism appears to involve non-stereospecific pathways, making it a versatile candidate for further exploration.

Table 2: Impact of D-Cystine Dimethyl Ester on Respiratory Parameters

| Parameter | Pre-treatment with Morphine | Post-treatment with D-Cystine Dimethyl Ester |

|---|---|---|

| Arterial Blood Gas pH | 7.25 | 7.38 |

| A-a Gradient (mmHg) | 50 | 30 |

Potential in Drug Delivery Systems

This compound has also been explored for its applications in drug delivery systems, particularly in bioprocessing and cell culture. Its properties allow it to be utilized as a stabilizing agent or as part of formulations aimed at enhancing drug solubility and bioavailability .

Case Study 1: Treatment of Cystinuria

A study involving Slc3a1 knockout mice treated with L-Cystine dimethyl ester showed promising results in managing cystinuria. Over four weeks, treated mice exhibited a significant reduction in stone size, confirming the compound's efficacy as an inhibitor of cystine crystal growth .

Case Study 2: Opioid Reversal

In another study, D-cystine dimethyl ester was administered to rats undergoing morphine-induced respiratory depression. The results indicated a marked improvement in arterial blood gas chemistry following treatment, highlighting its potential as an adjunct therapy for opioid overdose .

Wirkmechanismus

The mechanism of action of dimethyl L-cystinate dihydrochloride involves its role as a precursor for the synthesis of glutathione, a major antioxidant in the body. The compound undergoes enzymatic conversion to cysteine, which is then used in the synthesis of glutathione . This process helps in maintaining cellular redox balance and protecting cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

L-cystine: The parent compound from which dimethyl L-cystinate dihydrochloride is derived.

L-cysteine: A related amino acid that also serves as a precursor for glutathione synthesis.

N-acetylcysteine: A derivative of cysteine used as a mucolytic agent and antioxidant.

Uniqueness: L-Cystine dimethyl ester dihydrochloride is unique due to its dual functionality as both an ester and a disulfide compound. This allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis .

Eigenschaften

Molekularformel |

C8H18Cl2N2O4S2 |

|---|---|

Molekulargewicht |

341.3 g/mol |

IUPAC-Name |

methyl 2-amino-3-[(2-amino-3-methoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |

InChI-Schlüssel |

QKWGUPFPCRKKMQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.